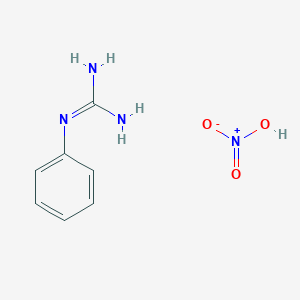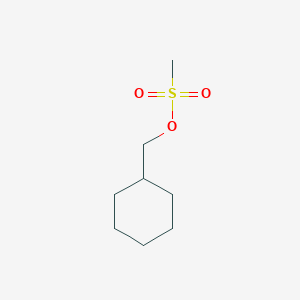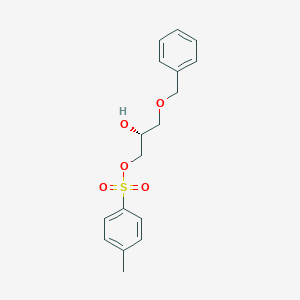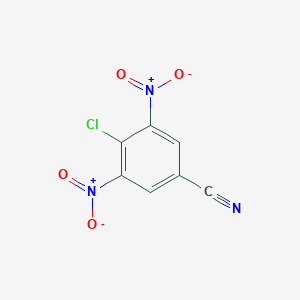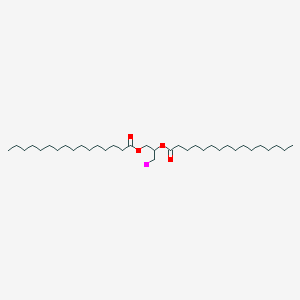
1,2-DIPALMITOYL-3-IODO-RAC-3-DEOXYGLYCEROL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate is a complex organic compound characterized by the presence of long-chain fatty acid esters and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate typically involves esterification reactions. One common method is the reaction between hexadecanoic acid (palmitic acid) and 3-iodopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Iodate esters.
Reduction: Hexadecanoyloxypropyl alcohol.
Substitution: Thiol or amine derivatives of the ester.
Aplicaciones Científicas De Investigación
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate has several applications in scientific research:
Biology: Studied for its potential role in lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate involves its interaction with lipid membranes. The long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. The iodine atom may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanoyloxypropyl iodide: Lacks the second ester group, making it less amphiphilic.
Hexadecanoyloxypropyl hexadecanoate: Similar structure but without the iodine atom, affecting its reactivity.
3-Iodopropyl hexadecanoate: Contains only one ester group, altering its physical and chemical properties.
Uniqueness
(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate is unique due to the presence of both long-chain fatty acid esters and an iodine atom. This combination imparts distinct amphiphilic properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
40290-36-6 |
|---|---|
Fórmula molecular |
C35H67IO4 |
Peso molecular |
678.8 g/mol |
Nombre IUPAC |
(2-hexadecanoyloxy-3-iodopropyl) hexadecanoate |
InChI |
InChI=1S/C35H67IO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
Clave InChI |
JJKDQFHYOKPMCL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
Hexadecanoic acid, 1-(iodomethyl)-1,2-ethanediyl ester; (±)-Hexadecanoic Acid 1-(Iodomethyl)-1,2-ethanediyl Ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


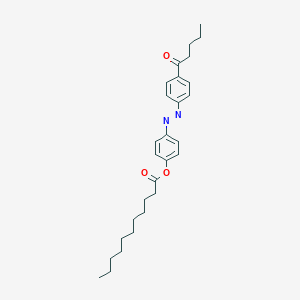
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
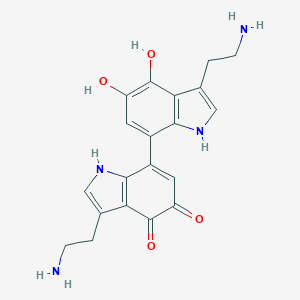
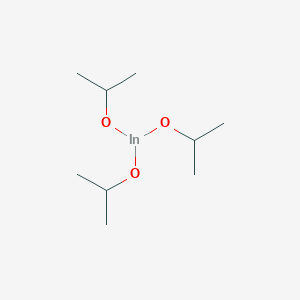

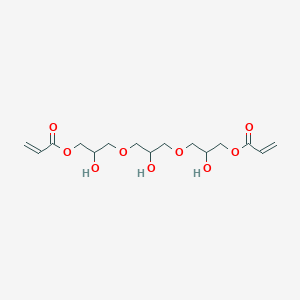

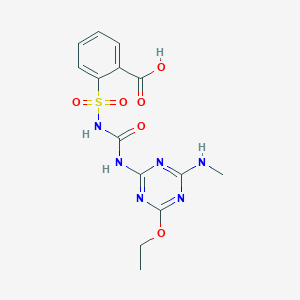
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)
